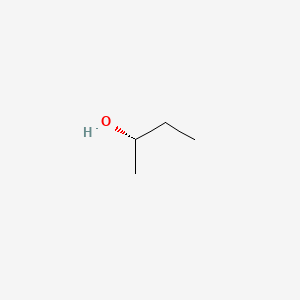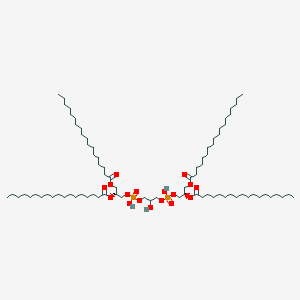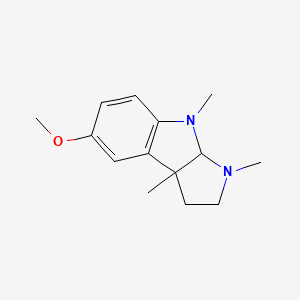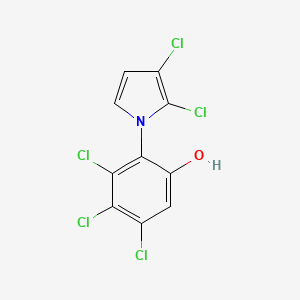
Neopyrrolomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopyrrolomycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Neopyrrolomycins B, C, and D, discovered as new antibiotics, demonstrate potent activity against Gram-positive pathogens, including resistant strains. These compounds, derived from Streptomyces sp., show particular effectiveness with MIC values below 1 microg/mL against various resistant bacteria, as confirmed through purification and structural elucidation processes (Hopp et al., 2009).
Anti-MRSA Properties
Research has highlighted neopyrrolomycin's significance in combating methicillin-resistant Staphylococcus aureus (MRSA). This involves the study of less chlorinated analogs of neopyrrolomycin and their impact on MRSA, underlining the importance of specific chemical groups for its biological activity (Miura, Iwasaki, & Tatsuta, 1994).
Synthesis and Structure-Activity Relationship
Further research delves into the synthesis of less chlorinated neopyrrolomycin analogs, exploring their structure-activity relationship. This work provides insights into the molecular basis of neopyrrolomycin’s antibacterial properties and aids in understanding how structural variations influence its effectiveness (Tatsuta & Itoh, 1994).
Propiedades
Número CAS |
131956-34-8 |
|---|---|
Nombre del producto |
Neopyrrolomycin |
Fórmula molecular |
C10H4Cl5NO |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3,4,5-trichloro-2-(2,3-dichloropyrrol-1-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-4-1-2-16(10(4)15)9-6(17)3-5(12)7(13)8(9)14/h1-3,17H |
Clave InChI |
VQUHAXJBUPCVDX-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
SMILES canónico |
C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Otros números CAS |
131956-34-8 |
Sinónimos |
neopyrrolomycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy)-N,N-dimethylethanamine](/img/structure/B1210323.png)
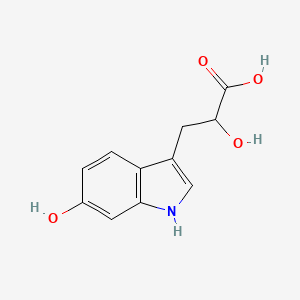
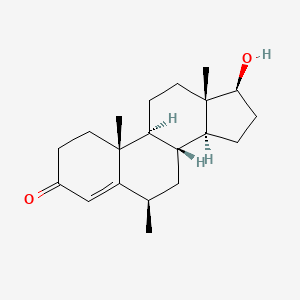
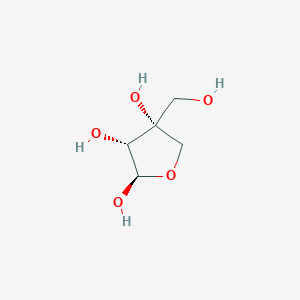

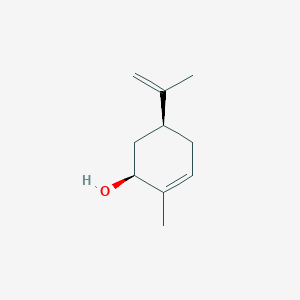
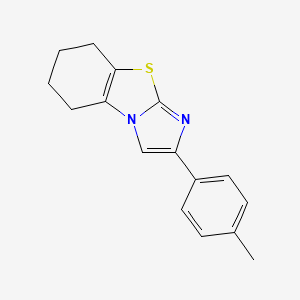
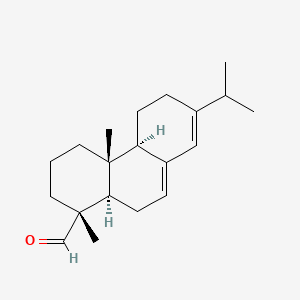
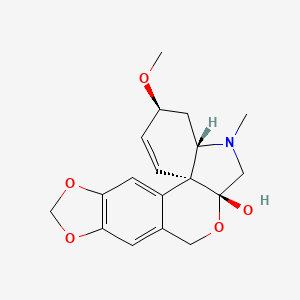
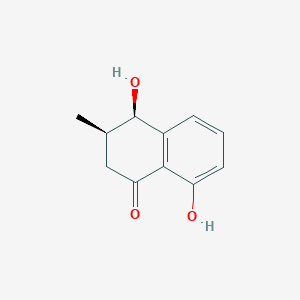
![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)
